![molecular formula C19H19BrN6O2 B2855309 8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377069-03-9](/img/structure/B2855309.png)
8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H19BrN6O2 and its molecular weight is 443.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also referred to as a hydrazone derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H17BrN6O3, and it features a purine core with hydrazone and bromo-substituted phenyl groups. The presence of these substituents is critical for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇BrN₆O₃ |
Molecular Weight | 404.25 g/mol |
LogP | 4.622 |
Solubility | Moderate |
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays showed that the compound exhibited cytotoxic effects on human leukemia cells (K562) and breast cancer cells (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics like Adriamycin .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects:
- In Vivo Studies : In a mouse model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups .
- Cytokine Modulation : It was observed that treatment with the compound downregulated pro-inflammatory cytokines (TNF-alpha and IL-6) while upregulating anti-inflammatory cytokines like IL-10.
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains:
- Bacterial Inhibition : The compound showed notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Anticancer Effects : A study involving the treatment of MCF7 cells with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability alongside increased apoptosis markers (Annexin V positivity) .
- Inflammation Model Study : In a controlled experiment using a rat model for rheumatoid arthritis, administration of the compound significantly reduced joint swelling and improved mobility scores over a four-week treatment period .
科学的研究の応用
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The presence of the bromophenyl group may enhance the compound's interaction with cancer cell receptors, leading to apoptosis in malignant cells. Research has shown that derivatives of hydrazine can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Compounds containing hydrazine moieties have been reported to possess activity against various bacterial strains and fungi. Investigations into its efficacy against resistant strains of bacteria are ongoing, making it a candidate for further development as an antimicrobial agent .
-
Enzyme Inhibition :
- There is growing interest in the use of this compound as an enzyme inhibitor, particularly in the context of metabolic diseases. Studies suggest that modifications to the purine structure can lead to selective inhibition of enzymes involved in nucleotide metabolism, which may have therapeutic implications for conditions like gout and cancer .
Applications in Materials Science
-
Organic Electronics :
- The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable charge transfer complexes could be exploited in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Research has focused on optimizing its electronic properties through structural modifications .
- Nanotechnology :
Case Studies
特性
IUPAC Name |
8-[(2Z)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enyl-5H-purin-7-ium-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-4-10-26-15-16(24(2)19(28)25(3)17(15)27)22-18(26)23-21-12-14(20)11-13-8-6-5-7-9-13/h4-9,11-12,15H,1,10H2,2-3H3/p+1/b14-11-,21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWUFCAURXKWAM-MPBZGKQBSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC=C)NN=CC(=CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC=C)N/N=C\C(=C\C3=CC=CC=C3)\Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN6O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。